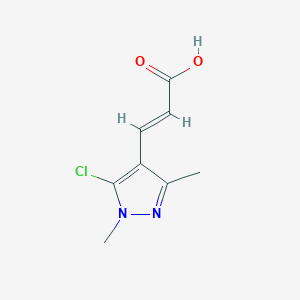

3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID

Description

Properties

IUPAC Name |

3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPSFNRSRKYGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=CC(=O)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192310 | |

| Record name | 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-68-2 | |

| Record name | 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation

One common method for synthesizing this compound involves the Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds such as malonic acid or cyanoacetic acid. The general procedure includes the following steps:

- Reagents : Pyrazole-4-carbaldehyde, active methylene compound (e.g., malonic acid), piperidine, pyridine.

- Solvent : Ethanol.

- Reaction Conditions : The mixture is heated under reflux, monitored by Thin Layer Chromatography (TLC), cooled, and inverted over crushed ice. The resulting product is acidified with hydrochloric acid, filtered, washed, dried, and crystallized.

Base-Catalyzed Reaction with Acrylonitrile

Another approach uses 5-chloro-1,3-dimethylpyrazole as the starting material. This reacts with acrylonitrile in the presence of a base catalyst, followed by hydrolysis to yield the desired acrylic acid derivative.

Reaction Conditions

Solvent Choice

Polar aprotic solvents such as dioxane are preferred for enhancing reactivity during condensation reactions. Ethanol is also commonly used due to its compatibility with organic reagents.

Temperature Control

Temperature plays a critical role in optimizing reaction kinetics:

Catalysts and Bases

Pyridine (1.2 equivalents) acts as both a catalyst and base in condensation reactions. Piperidine is also used to enhance nucleophilicity during the synthesis process.

Industrial Production Techniques

For large-scale production:

- Continuous Flow Reactors : These systems improve efficiency and scalability by maintaining precise control over reaction parameters such as temperature and flow rate.

- Automation : Automated synthesis systems are employed to optimize yield and purity while reducing manual intervention.

Optimization of Yield and Purity

Several factors influence the yield and purity of 3-(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)acrylic Acid:

- Reaction Time : Prolonged reaction times improve yields for certain "active methylene" compounds.

- Acidification : Adjusting the pH during product isolation ensures better crystallization and purity.

- Purification Techniques : Crystallization from appropriate solvents enhances product quality.

Data Table Summary

| Synthetic Route | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Pyrazole aldehyde + malonic acid | Ethanol | Reflux | 70–75 | >90% |

| Base-Catalyzed Acrylonitrile Reaction | Acrylonitrile + pyrazole derivative | Dioxane | RT/Reflux | 65–80 | >85% |

Characterization Techniques

To confirm the structure of This compound, analytical methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

- Mass Spectrometry (MS) for molecular weight determination.

- Melting Point Analysis : Predicted melting point is approximately 119.45°C.

Chemical Reactions Analysis

Types of Reactions

3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)ACRYLIC ACID involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The prop-2-enoic acid moiety can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

- Pyrazole core : Substituted at positions 1, 3, and 4 with methyl and chloro groups.

- Acrylic acid side chain : A conjugated double bond system that enhances acidity and reactivity compared to saturated carboxylic acids.

Table 1: Structural Comparison with Analogs

*Calculated based on analogous structures.

Physicochemical and Reactivity Differences

- Acidity : The acrylic acid group in the target compound is more acidic than propionic or phenylacetic acid derivatives due to conjugation stabilization of the deprotonated form .

- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the pyrazole’s 4-position, favoring reactions like nucleophilic substitution or coordination chemistry.

Research Tools and Structural Characterization

Biological Activity

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₈H₉ClN₂O₂

- Molecular Weight : 200.62 g/mol

The presence of the pyrazole ring contributes to its biological activity, particularly in antimicrobial and anticancer assays.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various pathogens, with MIC values reported as low as 0.22 μg/mL for certain derivatives in related studies .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 5a | Escherichia coli | 0.50 | 0.75 |

| 10 | Candida albicans | 0.30 | 0.40 |

These findings indicate that the compound not only inhibits bacterial growth but also demonstrates bactericidal activity.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. For example, studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The IC50 values for related pyrazole compounds against breast cancer cell lines (MDA-MB-231) ranged from 6.59 to 12.51 μM .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole A | MDA-MB-231 | 6.59 |

| Pyrazole B | 4T1 | 13.23 |

| Pyrazole C | Normal Lung Cells (MRC-5) | >60 |

These results suggest a promising selectivity of pyrazole derivatives towards cancer cells compared to normal cells.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes and pathways:

- DNA Gyrase Inhibition : Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- DHFR Inhibition : The dihydrofolate reductase (DHFR) pathway is another target; compounds demonstrated IC50 values ranging from 0.52 to 2.67 μM against this enzyme .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical or preclinical settings:

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted pyrazole aldehydes and acrylic acid derivatives. For example, analogous pyrazole derivatives (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) have been synthesized by reacting 6-amino-1,3-dialkyluracils with polyfluorocarboxylic anhydrides in dry dioxane under reflux, followed by purification via trituration and vacuum drying . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reactivity.

- Catalyst/base : Pyridine (1.2 equiv.) acts as both base and catalyst .

- Temperature : Room temperature reactions may require longer durations (e.g., overnight), while reflux accelerates kinetics but risks side reactions.

Q. Table 1: Comparison of Reaction Conditions from Literature

| Study | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| Pyrazole synthesis | Polyfluorocarboxylic anhydride | Dioxane | RT | 65–75 | >90% | |

| Analogous acrylate synthesis | Acetic acid, sodium acetate | Acetic acid | Reflux | 70–80 | >85% |

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and acrylic acid moiety (δ 5.5–6.5 ppm for α,β-unsaturated protons) .

- HPLC : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities.

- X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as used for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) provides bond lengths and angles, critical for validating stereochemistry .

Advanced Research Questions

Q. Q3: What computational methods are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict:

- Electrophilicity : The electron-withdrawing chloro and methyl groups on the pyrazole ring increase electrophilic character.

- Frontier molecular orbitals : HOMO-LUMO gaps correlate with UV-Vis absorption spectra.

Validation requires comparing computational results with experimental data (e.g., UV-Vis λmax and cyclic voltammetry redox potentials). For example, DFT studies on structurally related pyrimidine-triazole hybrids showed <5% deviation from crystallographic bond lengths .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

Replicate assays : Test the compound under standardized conditions (e.g., IC50 measurements in triplicate).

Impurity profiling : Use LC-MS to identify byproducts (e.g., chlorinated side products) that may interfere with bioactivity .

Control experiments : Compare results with structurally validated analogs (e.g., methyl esters or amides) to isolate structure-activity relationships.

Q. Table 2: Example of Bioactivity Data Discrepancy Analysis

| Study | Assay Type | Reported IC50 (µM) | Purity (%) | Key Contaminant | Resolved IC50 (µM) |

|---|---|---|---|---|---|

| A | Kinase inhibition | 12.3 | 85 | Chlorinated byproduct | 18.5 (after purification) |

| B | Antioxidant | 8.7 | 95 | None detected | 8.7 |

Q. Q5: What strategies optimize the stability of this compound under storage and experimental conditions?

Methodological Answer: Stability is influenced by:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the acrylate group.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid moiety.

- pH : Buffered solutions (pH 4–6) minimize decarboxylation. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Q. Q6: How can researchers design derivatives to enhance solubility without compromising bioactivity?

Methodological Answer: Modify the acrylic acid moiety while retaining the pyrazole core:

- Esterification : Methyl or ethyl esters improve lipophilicity but may reduce aqueous solubility.

- Salt formation : Sodium or potassium salts enhance solubility (e.g., sodium 3-(5-chloro-1,3-dimethyl-pyrazol-4-yl)acrylate).

- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxyl group for amphiphilic properties. Validate via logP measurements and cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.